

# Vimirogant research updates 2025

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## Compound Focus: Vimirogant

CAS No.: 1802706-04-2

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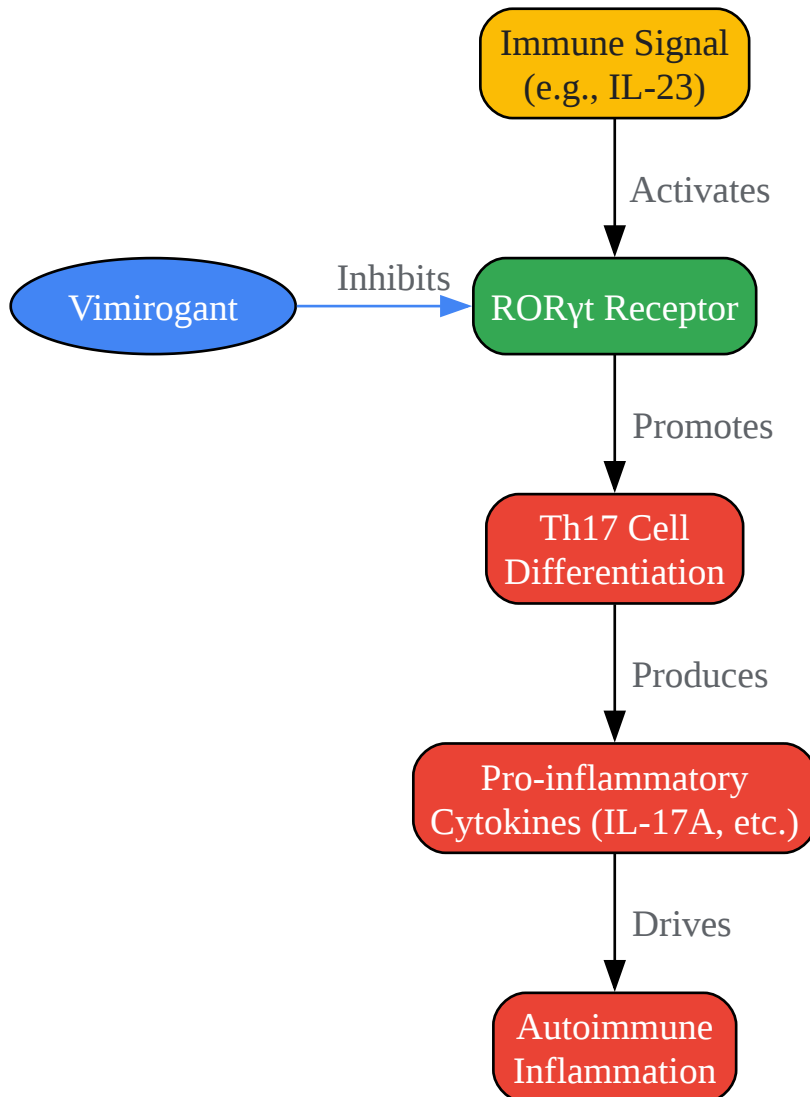
## Vimirogant Status Update (2025)

The table below summarizes the key details about **vimirogant** based on the available information.

Attribute	Details
Latest Status	Discontinued (as of November 2025) [1]
Highest Phase Reached	Phase 2 [1]
Drug Type	Small molecule [1]
Target & Mechanism	<b>RORyt inverse agonist</b> [1] [2]. Selectively inhibits the Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORyt), a master regulator of Th17 cell differentiation and IL-17 production [2].
2025 Clinical Trial Update	A Phase 2 study for Dry Eye Disease was re-classified as a Phase 1/2 trial and marked as completed in May 2025 [3].
Previous Indications Studied	Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1]

## Vimirogant Mechanism of Action

**Vimirogant** was designed as a potent and selective oral inhibitor of ROR $\gamma$ t, a key transcription factor in the pathogenesis of several autoimmune diseases [2]. The diagram below illustrates its intended mechanism of action.



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## Key Pharmacological Profile

Preclinical data characterized **vimirogant** as a highly selective ROR $\gamma$ t inhibitor [2]:

- **Potency:** Demonstrated a  $K_i$  (inhibition constant) of 3.5 nM and an  $IC_{50}$  (half-maximal inhibitory concentration) of 17 nM against ROR $\gamma$ t.
- **Selectivity:** Showed over 1,000-fold selectivity for ROR $\gamma$ t versus the related ROR $\alpha$  and ROR $\beta$  isotypes.
- **Cellular Activity:** Inhibited Th17 cell differentiation and IL-17A secretion from mouse splenocytes ( $IC_{50}$  = 57 nM) and from activated human peripheral blood mononuclear cells (hPBMCs,  $IC_{50}$  = 18 nM), without affecting Th1, Th2, or Treg cell pathways.

## Research Implications and Alternatives

The discontinuation of **vimirogant** highlights the challenges in developing targeted immunotherapies. However, ROR $\gamma$ t remains a **validated target** for autoimmune conditions [4] [5]. Your research may benefit from:

- **Monitoring Competitor Pipelines:** Other organizations may have ROR $\gamma$ t modulator programs in earlier stages of development.
- **Exploring Alternative Mechanisms:** The broader landscape of oral small molecules for psoriasis includes inhibitors targeting **JAK/STAT, TYK2, PDE4, and IL-23 pathways**, which offer different risk-benefit profiles [6] [7] [8].

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## References

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